N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Descripción
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-10(25)19-11-3-2-4-12(7-11)20-14(26)9-28-17-21-15-13(16(27)22-17)8-18-23(15)5-6-24/h2-4,7-8,24H,5-6,9H2,1H3,(H,19,25)(H,20,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLORLJZAEIKGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For pyrazolo-pyrimidinone cores, a substitution reaction under alkaline conditions (e.g., K₂CO₃/DMF) is used to introduce the hydroxyethyl group, followed by thioether formation via nucleophilic displacement with mercaptoacetamide derivatives . Key intermediates like 3-acetamidoaniline can be prepared via reduction of nitro precursors (e.g., using Fe/HCl) and subsequent acetylation . Purity optimization requires column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidinone C=O at ~170 ppm, thioether S-C=O at ~165 ppm) and hydroxyethyl group integration .
- IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₆O₄S: 431.15) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
- Dose-response curves with triplicate measurements.
- Structural analogs (e.g., replacing hydroxyethyl with methyl groups) to isolate pharmacophore contributions .
- X-ray crystallography of ligand-target complexes to validate binding modes .
Q. What strategies optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Adjust pH to 7.4 (PBS buffer) to minimize precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect light-sensitive thioether bonds with amber glassware .
Q. How to design experiments to study the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten analysis with varied substrate concentrations to determine inhibition type (competitive/uncompetitive).
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure real-time binding kinetics (Kₐ/Kₒff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
Q. What computational methods predict regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 16): Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyrazolo-pyrimidinone core .
- Molecular docking (AutoDock Vina): Screen derivatives against target binding pockets to prioritize synthetic efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
